3,6-Diazabicyclo[3.2.1]octan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-4-1-5(3-8-6)7-2-4/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
IWKRRRGMCUABLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diazabicyclo 3.2.1 Octan 2 One and Its Direct Analogues
Strategies for Constructing the 3,6-Diazabicyclo[3.2.1]octan-2-one Core
Several key strategies have been developed for the synthesis of the this compound core. These methods provide access to the fundamental bicyclic structure, which can be further functionalized.
Reductive Cyclization Approaches via Nitroenamines
A notable method for synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane, also known as 3-azatropane, utilizes pyroglutamic acid. researchgate.netscispace.com The key step in this efficient synthesis involves the reduction and subsequent cyclization of a nitroenamine intermediate. researchgate.netscispace.com This approach has also been successfully applied to the synthesis of various 3-substituted analogues of 3-azatropane. researchgate.net
1,3-Dipolar Cycloaddition Reactions of 3-Oxidopyraziniums
The 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various acrylate (B77674) derivatives is an effective method for creating the 3,8-diazabicyclo[3.2.1]octane framework. iucr.orgacs.orgnih.gov These reactions typically yield the desired bicyclic systems in good yields. acs.org For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate results in the formation of a 3,8-diazabicyclo[3.2.1]octane in yields ranging from 51–73%. acs.orgnih.gov However, the structure of the dipolarophile can influence the reaction's outcome. With certain substituted acrylates, a rearrangement to a 2,5-diazabicyclo[2.2.2]octane system can occur. acs.orgnih.gov DFT studies have been employed to understand the regio- and stereoselectivity of these cycloadditions. acs.orgnih.gov
A study involving the reaction of 1,5,6-trimethyl-3-oxidopyrazinium with methyl acrylate produced methyl 5,8-dimethyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-exo-carboxylate as the primary product. iucr.org This highlights the efficiency of 1,3-dipolar cycloadditions of 3-oxidopyraziniums in producing bridged bicyclic systems. iucr.org
| Dipolarophile | Product(s) | Yield | Reference |
| Methyl acrylate | Methyl 5,8-dimethyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-exo-carboxylate | Major Product | iucr.org |
| Methyl and tert-butyl acrylate | 3,8-diazabicyclo[3.2.1]octane | 51-73% | acs.orgnih.gov |
| Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane | 51% | acs.org |
| Methyl 2-phenyl acrylate | 2,5-diazabicyclo[2.2.2]octane | 40% | acs.orgnih.gov |
| Acrylic acid | 3,8-diazabicyclo[3.2.1]octane and a tricyclic fused lactone-lactam | 1:1 mixture initially | nih.gov |
| 2-Phenylacrylic acid | Tricyclic fused lactone-lactam | 50% | nih.gov |
Transannular Enolate Alkylation of Piperazinone Derivatives for Bicyclic Lactam Formation
The transannular enolate alkylation of piperazinone derivatives presents a versatile route to constrained bicyclic systems. researchgate.net This methodology has been utilized to create conformationally restricted farnesyltransferase inhibitors, which has been instrumental in understanding their enzyme-bound conformations. researchgate.net The process involves the cyclization of N-(omega-bromoalkyl)-amino acid derivatives, prepared from natural α-amino acids, by treatment with potassium hexamethyldisilazide in DMF. researchgate.net This enolate formation and cyclization proceed with almost complete preservation of the chirality of the starting amino acid, yielding azacyclic amino acids with up to 98% enantiomeric excess. researchgate.net This method is applicable to the asymmetric synthesis of various aza-cyclic amino acids, including azetidine, pyrrolidine, piperidine (B6355638), and azepane derivatives. researchgate.net
Multicomponent Asymmetric Organocatalytic Syntheses (Applicable to related bicyclic systems)
Multicomponent reactions catalyzed by organocatalysts have emerged as a powerful tool for the synthesis of complex bicyclic systems. nih.gov For instance, a three-component reaction involving an α,β-unsaturated aldehyde, a primary amine, and a 1,3-ketoester can be used to construct bicyclic systems. nih.gov While initial studies using certain organocatalysts produced a single diastereomer, the enantiomeric excess was low. nih.gov Further research has focused on developing more selective organocatalysts to improve the enantioselectivity of these transformations. nih.govbeilstein-journals.org For example, the enantioselective organocatalytic multicomponent synthesis of 2,6-diazabicyclo[2.2.2]octanones has been achieved with high complexity in a single step, forming five bonds, three stereogenic centers, and three rings. thieme-connect.de
Diastereoselective and Enantioselective Synthesis of this compound Derivatives
The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound derivatives, which is often a requirement for their biological activity.
A catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors, such as avibactam (B1665839) and relebactam, has been developed. bohrium.com A key step in this synthesis is the asymmetric catalytic hydrogenation of an enamide ester, which proceeds with high yield and enantioselectivity (99% ee) using a specific chiral phosphorus ligand. bohrium.com
Another approach involves the stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones to the corresponding 3α- and 3β-ols. rsc.org The absolute stereochemistry of the resulting optically active compounds was established by comparison with derivatives of an optically enriched lactone. rsc.org
The enantioselective construction of the related 8-azabicyclo[3.2.1]octane scaffold has been achieved through various methods, including the desymmetrization of achiral tropinone (B130398) derivatives and catalytic asymmetric approaches. researchgate.net
Structural Elucidation and Conformational Analysis of 3,6 Diazabicyclo 3.2.1 Octan 2 One Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and connectivity of atoms within the 3,6-diazabicyclo[3.2.1]octan-2-one scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the bicyclic core and its substituents. newdrugapprovals.orggoogle.comclockss.orgnih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the diazabicyclo[3.2.1]octane ring are characteristic and help in confirming the structure. For example, in derivatives of 3,8-diazabicyclo[3.2.1]octane, the carbon signals for the bicyclic core are well-defined. sci-hub.se The carbonyl carbon of the lactam ring in this compound derivatives typically appears at a downfield chemical shift, for instance, around 171.0 ppm and 167.0 ppm in some derivatives. acs.org
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.17 | br s | |
| H-2 | 4.05 | d | 7.2 |
| H-3 | 3.33 | d | 12.3 |
| H-4 | 3.02 | d | 12.3 |
| H-5 | 2.46-2.41 | m | |
| H-6 | 2.18-2.13 | m | |
| H-7 | 1.98-1.84 | m | |
| H-8 | 1.31 | s | |
| H-9 | 1.29 | s | |
| NH | 6.48 | br s | |
| NH₂ | 5.56 | br s | |
| Data adapted from a study on (2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl derivatives. acs.org |
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C=O (amide) | 171.0 |
| C=O (lactam) | 167.0 |
| C-O | 80.0 |
| CH₂ | 61.8 |
| CH | 60.2 |
| CH₂ | 47.0 |
| CH₂ | 43.0 |
| CH | 21.8 |
| CH₂ | 21.7 |
| CH₂ | 20.7 |
| CH₃ | 17.5 |
| CH₃ | 9.3 |
| Data adapted from a study on (2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl derivatives. acs.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. clockss.orgnih.gov The most characteristic absorption band in the IR spectrum of these compounds is the strong carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the range of 1650-1720 cm⁻¹. alliedacademies.orgmdpi.com For example, in 8-hydroxy-1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one, the C=O stretch is observed at 1714 cm⁻¹. mdpi.com
Other important absorptions include the N-H stretching vibrations of the amine or amide groups, which are usually found in the region of 3100-3500 cm⁻¹. utdallas.edu The C-N stretching vibrations and C-H stretching vibrations of the bicyclic framework also give rise to characteristic bands in the fingerprint region of the spectrum. mdpi.comutdallas.edu
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3500 | Medium to Strong, sometimes broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Lactam) | 1650 - 1720 | Strong |
| C=N Stretch | 1620 - 1640 | Medium |
| Data compiled from various sources. alliedacademies.orgmdpi.comutdallas.edu |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of this compound derivatives with high accuracy. clockss.org HRMS provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. This is crucial for verifying the identity of a newly synthesized compound. alliedacademies.org
For instance, in the characterization of (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, HRMS (ESI+) showed a measured m/z of 298.1134, which corresponds to the calculated value of 298.1162 for the sodium adduct [C₁₄H₁₇N₃O₃+Na]⁺. alliedacademies.org Similarly, for 1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxyl, the observed mass in HRMS was 181.0970, matching the calculated mass of 181.0972 for [C₉H₁₃N₂O₂]⁺. mdpi.com
Table 4: HRMS Data for a Representative this compound Derivative
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | C₁₄H₁₇N₃O₃ | 276.1343 | 276.1 (M+1) |
| Data adapted from a study on a derivative of this compound. newdrugapprovals.org |
X-ray Crystallographic Studies for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive three-dimensional structural information for this compound derivatives, including absolute stereochemistry and detailed conformational features. newdrugapprovals.orggoogle.comclockss.orgalliedacademies.orgacs.org
X-Ray Powder Diffraction (XRPD) is a powerful technique for characterizing the crystalline nature of solid samples and identifying different polymorphic forms. google.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance.
XRPD patterns are unique fingerprints for each crystalline form, characterized by a specific set of diffraction peaks at particular 2θ angles. google.com For example, different hydrate (B1144303) forms of sodium (2S,5R)-2-(1,3,4-oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate (B86663) have been identified and characterized by their distinct XRPD patterns. google.comgoogleapis.com The analysis of these patterns is crucial for quality control and ensuring the consistency of the solid-state form of these compounds. google.comgoogle.com
Table 5: XRPD Peak Data for a Crystalline Form of a this compound Derivative
| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) |
| Form II | 8.5, 15.4, 16.4, 17.1, 23.5, 24.3 |
| Data for a crystalline form of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo alliedacademies.orgsci-hub.semdpi.comoctane-2-carboxamide sodium salt. google.com |
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. newdrugapprovals.orgclockss.orgalliedacademies.orgacs.org This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation.
For (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, single crystal X-ray analysis confirmed the absolute stereochemistry and revealed that the piperidine (B6355638) ring adopts a chair conformation. alliedacademies.org The analysis of bond lengths showed that some C-N bonds were slightly shorter than typical single bonds, suggesting some degree of double bond character. alliedacademies.org Torsion angles provide critical information about the puckering of the bicyclic rings and the orientation of substituents. clockss.org In a study of various 3,8-diazabicyclo[3.2.1]octane derivatives, the piperazine (B1678402) ring was found to adopt a chair conformation with the aralkenyl chain in an equatorial position. clockss.org
Table 6: Selected Bond Distances for a this compound Derivative
| Bond | Bond Length (Å) |
| N(2)-C(1) | 1.357 |
| N(1)-C(1) | 1.443 |
| N(3)-C(7) | 1.331 |
| N(1)-C(5) | 1.497 |
| N(1)-C(6) | 1.498 |
| Data for (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. alliedacademies.org |
Table 7: Selected Bond Angles for a this compound Derivative
| Angle | Bond Angle (°) |
| O(1)-C(1)-N(2) | 123.4 |
| O(1)-C(1)-N(1) | 118.9 |
| N(2)-C(1)-N(1) | 117.7 |
| C(5)-N(1)-C(1) | 111.4 |
| Data for (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. alliedacademies.org |
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry serve as powerful tools for understanding the intricate structural and electronic properties of this compound and its derivatives. These methods provide deep insights into reaction pathways, conformational preferences, and reactivity, complementing experimental findings. Research in this area has heavily utilized computational techniques to explore the synthesis and behavior of the closely related and well-documented 3,8-diazabicyclo[3.2.1]octane framework, which serves as a model for understanding this class of compounds.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms and energy profiles of chemical reactions. For diazabicyclo[3.2.1]octane systems, DFT studies have been crucial in elucidating their synthesis, particularly through 1,3-dipolar cycloaddition reactions.
Researchers have employed DFT calculations, often at the B3LYP/6-31G(d) level of theory, to study the reaction between 3-oxidopyraziniums and various dipolarophiles like methyl acrylate (B77674). researchgate.netacs.org These studies analyze the potential stereo- and regioisomeric pathways, typically considering endo and exo approaches, to predict the most likely product. researchgate.net The calculations of thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, reveal the feasibility and spontaneity of these cycloaddition reactions. researchgate.netsciforum.net
One significant finding from DFT studies is the elucidation of a complex domino reaction process. acs.org This process begins with a 1,3-dipolar cycloaddition to form the initial 3,8-diazabicyclo[3.2.1]octan-2-one cycloadduct. acs.org This is followed by a potential skeletal rearrangement, converting the [3.2.1] system into a more stable 2,5-diazabicyclo[2.2.2]octane structure, and can conclude with lactonization under certain conditions. acs.org These theoretical assessments confirm that the 3,8-diazabicyclo[3.2.1]octane products are formed directly through the cycloaddition and are not intermediates of an aza-Diels–Alder reaction. acs.org Furthermore, theoretical investigations into the hydrolysis of related bicyclic aza-β-lactams provide insights into the reactivity of the strained lactam ring, a key feature of the octan-2-one moiety. acs.orgbenthamdirect.com These studies examine the nucleophilic attack on the carbonyl carbon and the subsequent bond cleavage, calculating the activation energies for different possible reaction pathways. acs.org
Molecular Modeling for Conformational Landscape Exploration
Molecular modeling is indispensable for exploring the three-dimensional shapes and flexibility of molecules, known as their conformational landscape. For 3,8-diazabicyclo[3.2.1]octane derivatives, these studies have been vital for understanding how their structure relates to their biological function. nih.gov
Molecular modeling also plays a crucial role in drug design and in elucidating structure-activity relationships (SAR). researchgate.net By creating conformationally constrained analogs of biologically active peptides, such as the 3,8-diazabicyclo[3.2.1]octan-2-one framework, researchers can clarify the specific three-dimensional structure required for binding to a biological target like an enzyme. nih.gov These rigid structures help in understanding the enzyme-bound conformation of more flexible molecules. nih.gov Furthermore, modeling allows for the comparison of key pharmacophoric distances—the distances between important functional groups—in different conformations (e.g., chair vs. boat) and between the novel compound and known active substances. clockss.org
Molecular Electrostatic Potential (MEP) Analysis for Electronic Properties
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions. researchgate.net Negative regions (typically colored red or yellow) are associated with electrophilic reactivity (attraction of positive charges), while positive regions (blue) are linked to nucleophilic reactivity (attraction of negative charges). researchgate.net
For derivatives of 3,8-diazabicyclo[3.2.1]octane, MEP analysis has provided significant insights into their electronic properties and potential for biological interactions. clockss.org By generating MEP Connolly surfaces, researchers have been able to map the electrostatic potential across the molecule. clockss.org These studies revealed that, in addition to a negative potential zone related to an aromatic substituent, these bicyclic compounds possess an additional zone of negative electrostatic potential around the carbamidic group. clockss.org This complex pattern of electrostatic potential, with multiple zones attractive to positive charges, suggests a more intricate interaction pattern with biological receptors compared to simpler molecules. clockss.org This information is vital for understanding why these molecules bind to their targets and for designing new derivatives with enhanced affinity and selectivity.
Reactivity and Chemical Transformations of the 3,6 Diazabicyclo 3.2.1 Octan 2 One Ring System
Skeletal Rearrangements and Ring Transformations
The 3,6-diazabicyclo[3.2.1]octane framework can undergo significant structural modifications, leading to the formation of other important bicyclic and tricyclic systems. These transformations are often driven by the release of ring strain and can be initiated under specific reaction conditions.
A notable transformation of the 3,8-diazabicyclo[3.2.1]octane system, a close isomer of the 3,6-diazabicyclo[3.2.1]octan-2-one, is its rearrangement to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane core. acs.orgfigshare.com This conversion proceeds through a Wagner–Meerwein rearrangement mechanism. figshare.com
The process is typically acid-catalyzed. The first step involves the protonation of the enamide component of the bicyclo[3.2.1]octane ring, which generates a carbocation intermediate. acs.org This is followed by a 1,2-migration of a carbon-carbon bond. This skeletal rearrangement expands the five-membered ring and contracts the six-membered ring, resulting in the formation of the diazabicyclo[2.2.2]octane system. acs.org Subsequent deprotonation yields the final rearranged product. This rearrangement highlights the kinetic nature of the initial cycloaddition products, which can be converted to more stable isomers under appropriate conditions. acs.orgfigshare.com
Table 1: Key Aspects of the Wagner-Meerwein Rearrangement
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Initiation | Acid-catalyzed protonation of the enamide. | Carbocation |
| 2. Rearrangement | 1,2-migration of a C-C bond to the carbocation center. | Rearranged carbocation |
| 3. Termination | Deprotonation to yield the final product. | Diazabicyclo[2.2.2]octane |
Building upon the rearrangement to the diazabicyclo[2.2.2]octane system, novel tricyclic fused lactone-lactam structures can be synthesized. acs.org This transformation occurs when acrylic acids are used as reactants in the initial formation of the bicyclo[3.2.1]octane ring. acs.orgfigshare.com
The reaction proceeds as a domino process involving three consecutive steps:
1,3-Dipolar Cycloaddition: The initial reaction forms the 3,8-diazabicyclo[3.2.1]octane skeleton carrying a carboxylic acid group. acs.org
Skeletal Rearrangement: The bicyclo[3.2.1]octane adduct undergoes the acid-catalyzed Wagner-Meerwein rearrangement described previously to form the 2,5-diazabicyclo[2.2.2]octane intermediate. acs.org
Lactonization: The final step is an intramolecular nucleophilic attack of the carboxylate anion on the carbocation formed during the rearrangement. This results in the formation of a new lactone ring, yielding the final tricyclic fused lactone-lactam product. acs.org
Remarkably, in some cases, the initially formed 3,8-diazabicyclo[3.2.1]octane can be observed to convert completely into the tricyclic system over time, for instance, over a period of 10 days, achieving a yield of 71%. acs.org
Functionalization and Derivatization Strategies at Nitrogen and Carbon Centers
The this compound scaffold can be readily functionalized at its nitrogen and carbon atoms to generate a diverse library of derivatives. These modifications are crucial for modulating the biological activity and physicochemical properties of the core structure, as seen in the development of β-lactamase inhibitors like Avibactam (B1665839), which is based on the isomeric 1,6-diazabicyclo[3.2.1]octan-7-one core. nih.govacs.org
Functionalization at Nitrogen Centers:
N-Alkylation and N-Acylation: The nitrogen atoms within the bicyclic system can be targeted using standard alkylation and acylation protocols. For example, in the related 3,8-diazabicyclo[3.2.1]octane system, the nitrogen at the 8-position has been successfully modified with alkyl, aralkyl, and acyl groups for pharmacological screening. researchgate.net These reactions typically involve treating the parent bicycle with alkyl halides or acyl chlorides. libretexts.orgyoutube.com
Sulfation and Derivatization of N-Hydroxy Groups: A key strategy, particularly in the synthesis of β-lactamase inhibitors, involves the derivatization of an N-hydroxy group. For instance, the N6-hydroxy group of (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide can be sulfated. acs.org This is often achieved by deprotonating the hydroxyl group with a strong base like sodium hexamethyldisilazide (NaHMDS) followed by reaction with a suitable sulfating agent, such as a sulfurochloridate, to form the corresponding sulfate (B86663) ester prodrugs. acs.org
Functionalization at Carbon Centers:
Carboxamide Derivatives: The carbon skeleton can be functionalized with various groups, most commonly starting from a carboxylic acid precursor. The carboxylic acid can be converted into a carboxamide, as seen in the C2 position of numerous Avibactam analogues. nih.govgoogle.com This transformation is typically achieved by activating the carboxylic acid (e.g., as an acid chloride or with coupling reagents) and reacting it with ammonia (B1221849) or a primary/secondary amine.
Side-Chain Modification: The substituents on the carboxamide can be diverse, incorporating moieties like piperidine (B6355638) rings or aminoethoxy groups to interact with specific biological targets. nih.gov For example, Relebactam features a piperidin-4-ylcarbamoyl group at the C2 position, while Nacubactam contains a 2-aminoethoxycarbamoyl side chain. nih.gov
Table 2: Examples of Functionalization Strategies on Diazabicyclo[3.2.1]octane Cores
| Position | Functional Group | Reagents/Strategy | Application Example |
|---|---|---|---|
| N6 | -OSO₃H (Sulfate) | 1. Base (e.g., NaHMDS, DBU) 2. Sulfating agent (e.g., Neopentyl sulfurochloridate) acs.org | Avibactam and its prodrugs acs.org |
| N6 | -O-Allyl (Allyloxy) | Allyl halide | Synthesis of intermediates google.com |
| C2 | -CONH₂ (Carboxamide) | 1. Oxidation of hydroxymethyl to carboxylic acid 2. Amidation (e.g., with NH₄Cl) google.com | Avibactam nih.gov |
| C2 | -CONH-(piperidine) | Amide coupling with 4-aminopiperidine | Relebactam nih.gov |
| N3 or N8 | -Acyl, -Alkyl | Acyl halides, Alkyl halides | Pharmacological analogues researchgate.net |
Nucleophilic and Electrophilic Reactivity of the Lactam Moiety
The lactam moiety within the this compound ring exhibits reactivity that differs significantly from that of planar, acyclic amides. This altered reactivity is a direct consequence of the geometric constraints imposed by the bicyclic framework, which forces the amide bond into a non-planar conformation. nih.gov
In bridged lactams, the resonance interaction between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O) is substantially reduced. nih.gov This has two major consequences:
Enhanced Electrophilicity of the Carbonyl Carbon: With diminished electron donation from the nitrogen, the carbonyl carbon becomes more electron-deficient and thus more electrophilic. This increases its susceptibility to nucleophilic attack. nih.gov Consequently, bridged lactams like this compound are expected to undergo hydrolysis or reaction with other nucleophiles more readily than their planar counterparts. nih.gov This enhanced reactivity is a key feature in the mechanism of action for some β-lactamase inhibitors, which act by acylating a serine residue in the enzyme's active site. etsu.edu
Increased Nucleophilicity and Basicity of the Lactam Nitrogen: The localization of the lone pair on the nitrogen atom, due to poor resonance, makes it more available for bonding. This results in the lactam nitrogen being more basic and more nucleophilic than in a standard amide. nih.gov Therefore, reactions with electrophiles, such as protonation or alkylation, preferentially occur at the nitrogen atom rather than the carbonyl oxygen, which is the typical site of protonation for planar amides. nih.gov Two primary types of reactions involving the lactam nitrogen are possible: reactions with electrophiles that leave the bicyclic skeleton intact (e.g., N-alkylation) and reactions where electrophilic activation of the nitrogen is followed by cleavage of the N-C(O) bond. nih.gov
Applications As Key Synthetic Intermediates and Versatile Building Blocks
Utilization in the Construction of Complex Molecular Architectures
The 3,6-diazabicyclo[3.2.1]octane skeleton is a foundational component in the assembly of intricate molecular designs. jst.go.jp Its inherent conformational rigidity is a desirable feature for creating structurally well-defined molecules. rsc.org Synthetic chemists leverage this scaffold to develop novel compounds with specific three-dimensional orientations, which is crucial for achieving desired biological activity or material properties. rsc.org
Recent synthetic strategies have focused on creating complex molecular frameworks through innovative reactions. For instance, an intramolecular insertion reaction of a rhodium-carbenoid into a cyclic urea (B33335) has been devised to construct the 3,6-diazabicyclo[3.2.1]octane framework. jst.go.jp This method highlights the adaptability of the core structure in advanced synthetic transformations. Furthermore, photochemical strategies, such as the Paternò-Büchi [2+2]-heterocycloaddition, are being explored to generate highly functionalized and complex structures, demonstrating the broad utility of bicyclic systems in modern organic synthesis. unipd.it
The development of new synthetic methods is crucial for expanding the library of available molecules for various applications, from pharmaceuticals to materials science. unipd.it The diazabicyclooctane core has been instrumental in the synthesis of diverse macrocyclic scaffolds and other complex heterocyclic compounds. researchgate.net
Precursors in the Synthesis of Chiral Compounds
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, and chiral building blocks are essential for this purpose. The 3,6-diazabicyclo[3.2.1]octan-2-one framework, particularly its chiral variants, serves as a valuable precursor in asymmetric synthesis. smolecule.com The defined stereochemistry of the bicyclic system allows for the stereocontrolled introduction of new chiral centers.
One of the key applications is its use as a chiral auxiliary, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. smolecule.com For example, enantioselective methods are employed to construct the bicyclic structure from acyclic precursors that already contain the necessary stereochemical information. smolecule.com This approach ensures the final product has the desired absolute configuration.
The development of organocatalytic cascade reactions has further enhanced the synthesis of complex chiral molecules, including those with multiple stereocenters. umich.edu These reactions often utilize chiral catalysts to control the stereoselectivity, and bicyclic scaffolds can be integral to the design of both the substrates and the final products. umich.edu
| Precursor | Chiral Product | Synthetic Approach |
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | Optically active diazabicyclooctane derivatives | Utilized as an intermediate in multi-step synthesis. google.com |
| Methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate | Chiral pharmaceuticals and agrochemicals | Serves as a versatile building block. lookchem.com |
| 3-Azidoazanorbornanes | 2,8-Diazabicyclo[3.2.1]oct-2-enes | Involves a regioselective rearrangement of aminyl radicals. acs.org |
Development of Conformationally Restricted Peptide Mimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. The rigid this compound scaffold is particularly well-suited for the design of conformationally restricted peptide mimetics. nih.gov By incorporating this bicyclic system into a peptide sequence, the conformational flexibility of the peptide backbone is reduced, locking it into a specific bioactive conformation.
This approach has been successfully used to develop inhibitors of enzymes such as farnesyltransferase. nih.gov A synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework via transannular enolate alkylation of piperazinone derivatives provides a flexible route to highly constrained bicyclic synthons. nih.gov These synthons can be further elaborated to produce potent and selective enzyme inhibitors, aiding in the elucidation of their enzyme-bound conformations. nih.gov The design of such peptidomimetics is a powerful strategy in drug discovery, enabling the development of novel therapeutics. researchgate.net
Scaffolds for Analogue Synthesis in Structure-Affinity Relationship Investigations
The 3,6-diazabicyclo[3.2.1]octane framework is an excellent scaffold for the synthesis of compound libraries for structure-affinity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying the substituents on the bicyclic core, researchers can probe the key interactions between a ligand and its biological target.
This scaffold has been extensively used in the development of ligands for various receptors, including opioid receptors. researchgate.netresearchgate.net For example, a series of 3,8-diazabicyclo[3.2.1]octanes with different substituents have been synthesized and their affinity for opioid receptors evaluated. researchgate.net These studies have helped to identify the structural features that are important for high affinity and selectivity.
The rigid nature of the diazabicyclooctane scaffold allows for a more precise understanding of the spatial requirements of the receptor binding pocket. researchgate.net This information is invaluable for the rational design of new and improved therapeutic agents. nih.govkglmeridian.com The use of computational modeling in conjunction with SAR studies has further enhanced the ability to predict the affinity of new analogues and guide synthetic efforts. researchgate.net
| Scaffold | Target | Key Findings from SAR Studies |
| 3,8-Diazabicyclo[3.2.1]octane | Opioid Receptors | Modifications at the N-3 and N-8 positions significantly impact affinity and selectivity. researchgate.netresearchgate.net |
| 2-Azabicyclo[3.2.1]octane | Various (Drug Discovery) | Serves as a key intermediate in the total synthesis of several target molecules. rsc.org |
| (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate (B86663) (Avibactam) | Beta-Lactamase | Prodrug strategies have been developed to improve oral bioavailability. google.com |
Advanced Research Perspectives and Future Directions in 3,6 Diazabicyclo 3.2.1 Octan 2 One Chemistry
Innovation in Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 3,6-diazabicyclo[3.2.1]octan-2-one to reduce environmental impact and improve efficiency. Research in this area is focused on minimizing waste, using safer solvents, and developing energy-efficient processes.
One of the key aspects of green chemistry is the use of catalytic reactions over stoichiometric ones. The synthesis of this compound and its derivatives often involves multiple steps, and the implementation of catalytic methods can significantly reduce the number of steps and the amount of reagents required. For instance, the development of one-pot methodologies for the synthesis of bridged 3,6-diazabicyclo[3.2.1]octanes represents a significant step towards a greener process. tandfonline.com Such tandem reactions, which combine multiple transformations in a single operation, avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing solvent usage.
Furthermore, the adoption of flow technologies for the synthesis of intermediates offers a more sustainable alternative to traditional batch procedures. researchgate.net Flow chemistry allows for better control over reaction parameters, leading to higher yields and selectivity, and often requires smaller volumes of solvents. This approach not only enhances the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net
Future research in this area will likely focus on the development of even more efficient catalytic systems, the use of renewable starting materials, and the exploration of alternative, greener reaction media such as water or supercritical fluids.
Exploration of Novel Catalytic Approaches for Enantioselective Transformations
The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective catalytic methods to control the three-dimensional arrangement of atoms is of paramount importance.
Significant progress has been made in the catalytic asymmetric synthesis of diazabicyclooctane cores. One notable approach involves the use of a Rhodium-catalyzed asymmetric hydrogenation of an enamide ester to create a key stereogenic center with high enantioselectivity (99% ee). researchgate.netbohrium.com This method has been successfully applied in the total synthesis of β-lactamase inhibitors like avibactam (B1665839) and relebactam, which contain a related diazabicyclooctane structure. researchgate.netbohrium.com
Another promising strategy is the use of silver-catalyzed enantioselective [3+2] cycloaddition reactions. tandfonline.comacs.org Researchers have employed a multifunctional Ag(I)/CAAA-amidphos complex to catalyze the reaction between α-substituted acrylamides and iminoesters, leading to the formation of bridged 3,6-diazabicyclo[3.2.1]octanes with excellent yields and enantioselectivities (up to 97% yield and >99% ee). acs.org This multicatalysis approach, which involves the synergistic activation of both the dipole and the dipolarophile, has proven to be a powerful tool for constructing these complex bicyclic systems. acs.org
The table below summarizes some of the key catalytic systems used in the enantioselective synthesis of diazabicyclo[3.2.1]octane derivatives.
| Catalyst System | Reaction Type | Substrates | Product | Enantioselectivity (ee) | Yield | Reference |
| [Rh(COD)]2BF4 / (R)-DTBM-SegPhos | Asymmetric Hydrogenation | Enamide ester | α-amino acid ester | 99% | 94% | bohrium.com |
| Ag2O / Chiral Cinchona Alkaloid-derived Amidophosphane | [3+2] Cycloaddition/Cyclization | Iminoesters and α-substituted acrylamides | Bridged 3,6-diazabicyclo[3.2.1]octanes | >99% | up to 97% | tandfonline.comacs.org |
Future exploration in this field will likely involve the design of new chiral ligands and the development of novel catalytic systems based on other transition metals or organocatalysts to further improve the efficiency and scope of these enantioselective transformations.
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry has emerged as a powerful tool in modern drug discovery and development. In the context of this compound, computational methods are being used to design and predict the properties of novel derivatives with enhanced biological activity.
Molecular docking and dynamics simulations are employed to understand the binding interactions of this compound-based compounds with their biological targets, such as enzymes and receptors. nih.govtandfonline.com For example, in the design of novel PARP inhibitors, molecular docking was used to investigate the binding of 4-hydroxyquinazoline (B93491) derivatives, which share structural similarities with bicyclic systems, to the active site of the enzyme. nih.gov These studies can help in identifying key interactions, such as hydrogen bonds, that contribute to the inhibitory activity and guide the design of more potent analogs. nih.gov
Furthermore, computational models can be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel derivatives. tandfonline.com By evaluating these properties in silico, researchers can prioritize the synthesis of compounds with a higher probability of success in clinical trials.
The design of novel γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons as BCAT1 inhibitors also highlights the role of computational studies. mdpi.com Structure-activity relationship (SAR) exploration, often guided by computational modeling, can lead to the discovery of more potent inhibitors. mdpi.com
The table below provides examples of computational parameters that can be calculated for derivatives of this compound to predict their drug-like properties.
| Computational Parameter | Description | Example Value for a Derivative | Reference |
| TPSA (Topological Polar Surface Area) | Predicts drug transport properties. | 32.34 | chemscene.com |
| LogP (Octanol-water partition coefficient) | Indicates the lipophilicity of a compound. | -0.1734 | chemscene.com |
| H_Acceptors | Number of hydrogen bond acceptors. | 2 | chemscene.com |
| H_Donors | Number of hydrogen bond donors. | 1 | chemscene.com |
| Rotatable_Bonds | Number of rotatable bonds, related to molecular flexibility. | 0 | chemscene.com |
Future directions in this area will involve the use of more sophisticated computational techniques, such as machine learning and artificial intelligence, to accelerate the design-synthesis-testing cycle and to explore a vast chemical space for novel this compound derivatives with desired therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 3,6-Diazabicyclo[3.2.1]octan-2-one?
- Answer: The synthesis of this bicyclic framework often involves transannular enolate alkylation of piperazinone derivatives, which allows for substitution at the Cα position and yields conformationally constrained structures . Alternative routes include tandem Michael–Henry reactions catalyzed by secondary amine-thiourea organocatalysts, enabling asymmetric synthesis of nitro-functionalized derivatives . For hindered derivatives, cycloaddition reactions with 3-oxidopyraziniums may yield unexpected products, requiring X-ray crystallography for structural validation .
Q. How does the bicyclic structure influence its reactivity in organic synthesis?
- Answer: The rigid bicyclic system introduces steric hindrance and electronic effects that enhance catalytic activity in reactions such as oxidations and epoxidations. The amine and ketone functionalities enable dual reactivity, making it a versatile scaffold for peptidomimetics and enzyme inhibitors . Its solubility in polar solvents (e.g., water, ethanol) facilitates use in aqueous-phase catalysis .
Advanced Research Questions
Q. What experimental approaches evaluate the anticancer activity of this compound in prostate cancer models?
- Answer:
-
In vitro assays:
-
Cell viability: Dose-response curves (e.g., 10–30 µM) using MTT assays, showing IC50 values for LNCaP and PC3 cells .
-
Apoptosis: Annexin V/PI staining with flow cytometry to quantify apoptotic populations (e.g., 43.31% apoptosis at 30 µM) .
-
ROS detection: DCFH-DA staining to measure oxidative stress, validated by glutathione pre-treatment to confirm ROS-mediated cytotoxicity .
-
In vivo models: Tumor xenograft studies in mice, monitoring tumor volume reduction and survival rates post-treatment .
- Key Data Table:
| Concentration (µM) | LNCaP Viability (%) | Apoptosis (%) | Sub-G1 Phase (%) |
|---|---|---|---|
| 20 | 68 | 19.54 | 48.66 |
| 25 | 52 | 32.76 | 58.21 |
| 30 | 32 | 43.31 | 69.87 |
| Source: |
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Answer: Discrepancies may arise from structural variations (e.g., 3,6- vs. 3,8-diazabicyclo isomers) or assay conditions. Strategies include:
- Structural characterization: X-ray crystallography or NMR to confirm regiochemistry and stereochemistry .
- Comparative studies: Parallel testing of derivatives under standardized conditions (e.g., identical cell lines, dosing protocols) .
- Mechanistic validation: Knockdown of targets (e.g., p21, cyclin D1) to confirm pathway-specific effects .
Q. What strategies optimize enantioselective synthesis of derivatives for CNS drug development?
- Answer:
- Organocatalysis: Fluorine-modified thiourea catalysts enable asymmetric tandem reactions in brine, improving enantiomeric excess (ee) .
- Cascade reactions: Novel methodologies (e.g., RUDN University’s approach) simplify access to 1,5-diazabicyclo derivatives with antimalarial/antidiabetic potential .
- Substituent engineering: Introducing methyl or benzyl groups at the C3/C8 positions modulates affinity for α4β2 nicotinic receptors, critical for CNS activity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
